4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
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Overview
Description
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)benzene
- 4-(4-Methylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine moiety, in particular, contributes to its potential as a versatile scaffold in drug design and development .
Properties
Molecular Formula |
C14H19N5 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C14H19N5/c1-18-5-7-19(8-6-18)13-9-11(10-15)17-12-3-2-4-16-14(12)13/h9,16H,2-8H2,1H3 |
InChI Key |
XUHVUZLMIRYFLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=NC(=C2)C#N)CCCN3 |
Origin of Product |
United States |
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